N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide
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Overview
Description
N-Methyl-3-oxo-2,7,10-triazaspiro[46]undecane-7-carboxamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone in the presence of a catalyst can lead to the formation of the spirocyclic core. The reaction conditions often involve refluxing in solvents like methanol or ethanol, with catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-pressure reactions and preparative high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential as an enzyme inhibitor.
Carboxamide appended quinoline moieties: Investigated for their anti-proliferative and apoptotic properties.
Uniqueness
N-Methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-3-oxo-2,7,10-triazaspiro[4.6]undecane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-11-9(16)14-3-2-12-5-10(7-14)4-8(15)13-6-10/h12H,2-7H2,1H3,(H,11,16)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOXWYDKVBRSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCNCC2(C1)CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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